molecular formula C18H19FN2O3S B11070145 N-(3-fluoro-2-methylphenyl)-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

N-(3-fluoro-2-methylphenyl)-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B11070145
M. Wt: 362.4 g/mol
InChI Key: DGSMSJKTONMAOW-UHFFFAOYSA-N
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Description

N-(3-fluoro-2-methylphenyl)-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide: is a complex organic compound with a molecular formula of C18H19FN2O3S

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluoro-2-methylphenyl)-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-fluoro-2-methylaniline with 2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(3-fluoro-2-methylphenyl)-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, N-(3-fluoro-2-methylphenyl)-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in binding studies .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity is beneficial .

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of N-(3-fluoro-2-methylphenyl)-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: N-(3-fluoro-2-methylphenyl)-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets compared to its chloro, bromo, and iodo analogs .

Properties

Molecular Formula

C18H19FN2O3S

Molecular Weight

362.4 g/mol

IUPAC Name

N-(3-fluoro-2-methylphenyl)-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C18H19FN2O3S/c1-12-11-14(21-10-4-7-18(21)22)8-9-17(12)25(23,24)20-16-6-3-5-15(19)13(16)2/h3,5-6,8-9,11,20H,4,7,10H2,1-2H3

InChI Key

DGSMSJKTONMAOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCC2=O)S(=O)(=O)NC3=C(C(=CC=C3)F)C

Origin of Product

United States

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